2-Isobutyl-4-methyl-1,3-dioxolane

Description

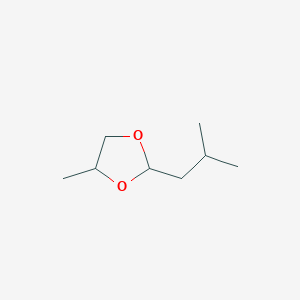

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(2-methylpropyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)4-8-9-5-7(3)10-8/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVLTWPJDBXATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864836 | |

| Record name | 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Fruity, slightly fatty aroma | |

| Record name | Isovaleraldehyde propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1710/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Isovaleraldehyde propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1710/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.902 | |

| Record name | Isovaleraldehyde propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1710/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18433-93-7 | |

| Record name | 2-Isobutyl-4-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18433-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-4-methyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018433937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutyl-4-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis- and trans-2-Isobutyl-4-methyl-1,3-dioxolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"2-Isobutyl-4-methyl-1,3-dioxolane" chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Isobutyl-4-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 18433-93-7) is a cyclic acetal recognized for its distinct organoleptic properties.[1][2] Structurally, it is the product of the formal condensation of isovaleraldehyde and 1,2-propanediol.[1] While its primary application lies within the flavor and fragrance industries, its chemical nature as a chiral acetal presents potential utility in the broader field of organic synthesis, including applications relevant to pharmaceutical development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral characteristics, reactivity, and potential applications, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

This compound is a clear, colorless liquid at standard conditions.[2] As it is synthesized from racemic 1,2-propanediol, it is commercially available as a mixture of cis and trans diastereomers.[3] The presence of two stereocenters, at C2 and C4 of the dioxolane ring, results in four possible stereoisomers.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-methyl-2-(2-methylpropyl)-1,3-dioxolane | [4] |

| Synonyms | Isovaleraldehyde propylene glycol acetal, 3-Methylbutyraldehyde propylene glycol acetal | [1][4] |

| CAS Number | 18433-93-7 | [4] |

| FEMA Number | 4286 | [4] |

| Molecular Formula | C₈H₁₆O₂ | [4] |

| Molecular Weight | 144.21 g/mol | [4] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 150-153 °C (lit.) | [2][5] |

| Density | 0.895 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index (n²⁰/D) | 1.412-1.420 | [4][5] |

| Flash Point | 41 °C / 105.8 °F (closed cup) | [4][5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol | [4] |

Synthesis: Acetalization of Isovaleraldehyde

The synthesis of this compound is a classic example of acid-catalyzed acetal formation. The reaction involves the nucleophilic attack of the hydroxyl groups of 1,2-propanediol on the protonated carbonyl carbon of isovaleraldehyde. To drive the reaction equilibrium toward the product, the water generated during the reaction is continuously removed, typically via azeotropic distillation using a Dean-Stark apparatus.[7][8]

Caption: General synthesis scheme for this compound.

Representative Experimental Protocol

This protocol is a generalized procedure based on standard methods for acetal synthesis.[7][9]

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. The system should be equipped with a magnetic stirrer and a heating mantle.

-

Reagent Charging: To the round-bottom flask, add isovaleraldehyde (1.0 eq), 1,2-propanediol (1.1-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01-0.02 eq).

-

Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene, to fill approximately one-third of the flask volume.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and can be collected, while the toluene overflows back into the reaction flask.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is complete when no more water is produced. Alternatively, progress can be monitored by TLC or GC analysis.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final clear, colorless liquid.

Spectroscopic Analysis

Detailed spectroscopic analysis is critical for the unambiguous identification and quality control of this compound. While primary spectral data is not universally accessible, 1H NMR, 13C NMR, and IR spectra are available through commercial and database sources.[4] The expected spectral features are outlined below.

Table 2: Expected Spectroscopic Features

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Methine proton at C2 (acetal H) | ~4.7-5.0 ppm (triplet or doublet of doublets, depending on isomer) |

| Protons on C4 and C5 of the ring | ~3.4-4.3 ppm (complex multiplets) | |

| CH₂ group of isobutyl | ~1.5-1.7 ppm (doublet) | |

| CH group of isobutyl | ~1.8-2.0 ppm (multiplet) | |

| Methyl group on C4 | ~1.2-1.3 ppm (doublet) | |

| Methyl groups of isobutyl | ~0.9 ppm (doublet) | |

| ¹³C NMR | Acetal carbon (C2) | ~103-105 ppm |

| Ring carbons (C4, C5) | ~68-75 ppm | |

| Isobutyl carbons (CH₂, CH, CH₃) | ~45 ppm, ~24 ppm, ~22 ppm | |

| Methyl carbon on C4 | ~17 ppm | |

| IR | C-O-C stretch (strong, characteristic) | 1050-1200 cm⁻¹ (multiple bands) |

| C-H stretch (alkane) | 2850-3000 cm⁻¹ |

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the acetal functional group, which defines its utility as a protecting group in organic synthesis.[8][10]

-

Stability: The 1,3-dioxolane ring is highly stable under neutral and basic conditions. It is resistant to attack by a wide range of nucleophiles (e.g., organometallics, hydrides, enolates) and is stable to many oxidizing and reducing agents.[7]

-

Acid-Catalyzed Hydrolysis (Deprotection): The primary liability of the dioxolane group is its sensitivity to acid. In the presence of aqueous acid, the acetal linkage is readily hydrolyzed, regenerating the parent isovaleraldehyde and 1,2-propanediol.[8] This lability is the cornerstone of its use as a carbonyl protecting group, as it can be removed under mild acidic conditions that do not affect other functional groups.

Caption: Acid-catalyzed hydrolysis (deprotection) of the dioxolane ring.

Applications

Flavor and Fragrance Industry

The predominant commercial use of this compound is as a flavor and fragrance agent.[3][5] Its organoleptic profile is described as sweet, fruity, ethereal, and musty, with notes of apple, banana, and dairy.[2] In flavors, it can impart creamy, cocoa, and juicy fruit nuances.[5]

Potential in Asymmetric Synthesis (Drug Development Context)

While not widely documented for this specific molecule, the 1,3-dioxolane scaffold is of significant interest in asymmetric synthesis, a critical field for drug development.[2][11] Since this compound can be synthesized from enantiomerically pure (R)- or (S)-1,2-propanediol, it can serve as a chiral building block.

The methyl group at the C4 position creates a defined stereochemical environment that can be used to direct the stereochemical outcome of reactions at other parts of the molecule, a principle used by chiral auxiliaries.[12] For instance, a functional group attached at the C2 position could undergo diastereoselective reactions (e.g., alkylations, aldol reactions) where the C4-methyl group sterically blocks one face of a reactive intermediate, guiding an incoming reagent to the opposite face.[12] This makes chiral versions of this dioxolane potential intermediates for the synthesis of complex, stereochemically-defined target molecules in drug discovery.

Caption: Workflow for using a dioxolane as a carbonyl protecting group.

Toxicology and Safety

Regulatory Evaluation

This compound was evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) at its 68th meeting.[7][13] The committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent."[7] This evaluation is based on its metabolic fate, which involves hydrolysis back to its constituent parts (isovaleraldehyde and 1,2-propanediol), both of which are readily metabolized through well-known biochemical pathways.

Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as a Flammable Liquid, Category 3 (H226: Flammable liquid and vapor).[14]

-

Handling Precautions: Standard laboratory safety precautions should be observed. This includes working in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses), and keeping the compound away from heat, sparks, and open flames.[4]

-

Storage: It should be stored in a tightly closed container in a cool, well-ventilated place.[13]

Conclusion

This compound is a well-characterized molecule with established physicochemical properties and a primary role in the flavor and fragrance sector. For the research and drug development professional, its significance extends beyond its sensory profile. Its chemical structure represents a stable yet readily cleavable protecting group for carbonyls. Furthermore, its straightforward synthesis from potentially enantiopure starting materials positions it as a valuable chiral building block for stereoselective synthesis, offering a strategic tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and stability is essential for leveraging its full potential in advanced organic synthesis.

References

-

Joint FAO/WHO Expert Committee on Food Additives. (2007). 4-methyl-2-(2-methylpropyl)-1,3-dioxolane. JECFA. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86733, this compound. PubChem. Retrieved January 13, 2026, from [Link]

- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.

-

Wikipedia contributors. (n.d.). Dioxolane. Wikipedia. Retrieved January 13, 2026, from [Link]

- Köster, D., & Bekemeier, H. (1975).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21869, 2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol. PubChem. Retrieved January 13, 2026, from [Link]

- Beilstein Journal of Organic Chemistry. (2016). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. 12, 143–155.

- Salmi, E. J. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica, 15, 871-877.

- Hu, F., et al. (2024). Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. Chemical Science, 15(1), 123-130.

- Molecules. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. 28(9), 3845.

- World Health Organization. (2007). Safety evaluation of certain food additives and contaminants: sixty-eighth report of the Joint FAO/WHO Expert Committee on Food Additives. WHO Technical Report Series, No. 947.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71587178, 4-Hydroxymethyl-2-(2-methylpropyl)-1,3-dioxolane. PubChem. Retrieved January 13, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Dioxolane, 2-butyl-4-methyl-. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

-

The Good Scents Company. (n.d.). isovaleraldehyde propylene glycol acetal. Retrieved January 13, 2026, from [Link]

-

LookChem. (n.d.). Cas 18433-93-7, this compound. Retrieved January 13, 2026, from [Link]

- ChemistrySelect. (2023). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. 8(1), e202203893.

-

INCHEM. (2001). ANNEX 4 (JECFA Food Additives Series 48). Retrieved January 13, 2026, from [Link]

-

Stenutz. (n.d.). 2-isobutyl-2-methyl-1,3-dioxolane-4-methanol. Retrieved January 13, 2026, from [Link]

- YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. 21(8), 33-42.

- World Health Organization. (2007). Summary and conclusions of the sixty-eighth meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

- International Journal of Scientific Development and Research. (2022). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. 7(5).

- Erythropel, H. C., et al. (2018). Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids. Nicotine & Tobacco Research, 20(11), 1358–1366.

- Broekhuis, A. A. (1993). Recovery of propylene glycol from dilute aqueous solutions by reversible chemical reaction.

-

The Good Scents Company. (n.d.). EPI System Information for isovaleraldehyde propylene glycol acetal 18433-93-7. Retrieved January 13, 2026, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 13, 2026, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Collection of Spectral data SDBS-10072. Retrieved January 13, 2026, from [Link]

Sources

- 1. 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)- [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. isovaleraldehyde propylene glycol acetal, 18433-93-7 [thegoodscentscompany.com]

- 4. This compound | C8H16O2 | CID 86733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)- [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

- 7. WHO | JECFA [apps.who.int]

- 8. hmdb.ca [hmdb.ca]

- 9. ijsdr.org [ijsdr.org]

- 10. WHO | JECFA [apps.who.int]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Evaluation of certain food additives and contaminants: sixty-eighth report of the Joint FAO/WHO Expert Committee on Food Additives [who.int]

- 14. echemi.com [echemi.com]

"2-Isobutyl-4-methyl-1,3-dioxolane" IUPAC name and synonyms

Introduction: Unveiling a Versatile Heterocycle

In the vast landscape of organic chemistry, heterocyclic compounds form the bedrock of numerous applications, from pharmaceuticals to material science. Among these, the 1,3-dioxolane scaffold stands out for its unique properties as a stable acetal, a reliable protecting group, and a building block for complex molecular architectures. This guide provides a comprehensive technical overview of a specific derivative, 2-Isobutyl-4-methyl-1,3-dioxolane, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental nomenclature, synthesis, chemical properties, and its emerging relevance in medicinal chemistry, offering field-proven insights into its practical application.

PART 1: Nomenclature and Identification

Correctly identifying a chemical entity is the first step in any scientific endeavor. This compound is known by several names, which can sometimes lead to confusion. A clear understanding of its nomenclature is therefore essential.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 4-methyl-2-(2-methylpropyl)-1,3-dioxolane .[1][2] This name precisely describes the molecular structure: a 1,3-dioxolane ring substituted with a methyl group at the 4th position and an isobutyl (or 2-methylpropyl) group at the 2nd position.

Synonyms

In literature, patents, and commercial listings, this compound is frequently referred to by a variety of synonyms. Recognizing these is crucial for comprehensive literature searches and procurement.

-

This compound[1]

-

Isovaleraldehyde propylene glycol acetal[1]

-

3-Methylbutyraldehyde propylene glycol acetal[1]

-

1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)-[1]

-

FEMA No. 4286[1]

PART 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing experiments, purification procedures, and safety protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| CAS Number | 18433-93-7 | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Fruity, slightly fatty, ethereal, sweet | [3][4] |

| Boiling Point | 150-153 °C (lit.) | [3][5] |

| Density | 0.895 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index (n²⁰/D) | 1.414 (lit.) | [3][5] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol. | [6][7] |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for a molecule, allowing for its unambiguous identification and the confirmation of its synthesis.

The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the different proton environments in the molecule. As a mixture of cis and trans isomers, some peaks may appear as multiplets or sets of signals.

-

Isobutyl Group Protons: A doublet for the two methyl groups (~0.9 ppm), a multiplet for the methine proton (~1.8 ppm), and a doublet for the methylene protons attached to the dioxolane ring (~1.5 ppm).

-

Dioxolane Ring Protons: A series of multiplets for the protons at the 4th and 5th positions of the ring (~3.5-4.2 ppm). The proton at the 2nd position will appear as a triplet (~4.8 ppm).

-

Methyl Group Proton (on the ring): A doublet at ~1.2 ppm.

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The approximate chemical shifts are:

-

Isobutyl Group Carbons: Methyl carbons (~22 ppm), methine carbon (~25 ppm), and methylene carbon (~45 ppm).

-

Dioxolane Ring Carbons: The acetal carbon at the 2-position (~104 ppm), the carbon at the 4th position (~75 ppm), and the carbon at the 5th position (~70 ppm).

-

Methyl Group Carbon (on the ring): ~17 ppm.

The IR spectrum is instrumental in identifying the key functional groups. For this compound, the key absorption bands are:

-

C-H Stretching (Aliphatic): Strong bands in the 2850-3000 cm⁻¹ region.

-

C-O Stretching (Acetal): Strong, characteristic bands in the 1000-1200 cm⁻¹ region, which are indicative of the dioxolane ring structure.

-

C-H Bending: Bands in the 1350-1470 cm⁻¹ region.

PART 3: Synthesis and Mechanism

The synthesis of this compound is a classic example of acetal formation, a fundamental reaction in organic chemistry.

Reaction Principle: Acid-Catalyzed Acetalization

The compound is synthesized via the acid-catalyzed reaction of isovaleraldehyde (3-methylbutanal) with propylene glycol (propane-1,2-diol). The reaction is an equilibrium process, and to drive it towards the product, the water formed as a byproduct must be removed.

Experimental Protocol

This protocol is a self-validating system, where the progress and success of the reaction can be monitored by the amount of water collected.

Materials:

-

Isovaleraldehyde (3-methylbutanal)

-

Propylene glycol (propane-1,2-diol)

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst (e.g., Amberlyst-15)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging the Flask: To the flask, add toluene, isovaleraldehyde, and a slight excess of propylene glycol (e.g., 1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.

-

Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.

Reaction Mechanism

The acid-catalyzed formation of the acetal proceeds through a series of protonation and nucleophilic attack steps.

Caption: Acid-catalyzed formation of this compound.

PART 4: Applications in Research and Drug Development

While this compound is widely used in the flavor and fragrance industry, the 1,3-dioxolane scaffold is of significant interest to drug development professionals.[5]

As a Protecting Group

The formation of the dioxolane is reversible under acidic conditions. This property makes the 1,3-dioxolane group an excellent choice for protecting aldehydes and ketones during multi-step syntheses. The acetal is stable to basic and nucleophilic conditions, allowing for chemical transformations on other parts of a molecule without affecting the carbonyl group.

As a Bioactive Scaffold

The 1,3-dioxolane ring is present in a number of biologically active compounds and approved drugs. Its presence can influence the pharmacokinetic properties of a molecule, such as its solubility, metabolic stability, and ability to cross biological membranes. Research has shown that derivatives of 1,3-dioxolane can exhibit a range of biological activities, including antibacterial, antifungal, and even anticancer properties. For instance, certain dioxolane derivatives have been investigated as modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a significant challenge in oncology.[8]

Workflow for Evaluating Dioxolane Derivatives in Drug Discovery

Caption: A generalized workflow for the evaluation of dioxolane derivatives in a drug discovery program.

PART 5: Safety and Handling

This compound is classified as a flammable liquid and vapor (GHS Category 3).[1] Standard laboratory safety precautions should be followed.

-

Handling: Work in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound, or by its IUPAC name 4-methyl-2-(2-methylpropyl)-1,3-dioxolane, is more than just a fragrance component. Its straightforward synthesis, well-defined chemical properties, and the inherent stability of the dioxolane ring make it a compound of interest for a broader scientific audience. For researchers in organic synthesis and drug development, the principles governing its formation and its potential as a structural motif offer valuable insights and opportunities for innovation. This guide has aimed to provide a solid, technically grounded foundation for understanding and utilizing this versatile molecule.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86733, this compound. Retrieved January 14, 2026, from [Link]

- Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(7), 2568-2580.

-

Wikipedia. (n.d.). Dioxolane. Retrieved January 14, 2026, from [Link]

-

Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Examples of 1,3-dioxolanes derivatives in bioactive drugs. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2011). Molecules, 16(8), 6682-6697.

-

LookChem. (n.d.). Cas 18433-93-7, this compound. Retrieved January 14, 2026, from [Link]

Sources

- 1. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 2. 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)- [webbook.nist.gov]

- 3. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What Is the Difference Between Dioxolane and Dioxane? Manufacturer [slchemtech.com]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methyl-2-propyl-1,3-dioxolane | C7H14O2 | CID 98218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Isobutyl-4-methyl-1,3-dioxolane" molecular structure and stereoisomers

An In-Depth Technical Guide to the Molecular Structure and Stereoisomers of 2-Isobutyl-4-methyl-1,3-dioxolane

Introduction: The Significance of Chiral Acetals in Chemical Science

In the fields of flavor chemistry, pharmaceuticals, and material science, the spatial arrangement of atoms within a molecule is of paramount importance. Cyclic acetals, particularly derivatives of 1,3-dioxolane, serve as crucial chiral building blocks and functional molecules. Their synthesis from readily available aldehydes and diols makes them accessible, yet the introduction of stereocenters imparts a level of complexity that is both a challenge and an opportunity for scientific innovation. This guide focuses on this compound, a compound utilized as a flavoring agent, to provide an in-depth exploration of its molecular architecture, the nuances of its stereoisomerism, and the analytical methodologies required for its characterization.[1][2] Understanding the distinct properties and behaviors of each stereoisomer is critical for researchers in drug development and quality control, where stereochemical purity can dictate biological activity and sensory perception.

Part 1: Core Molecular Structure and Physicochemical Profile

This compound, also known by its synonym isovaleraldehyde propylene glycol acetal, is a heterocyclic compound formed from the acid-catalyzed reaction of isovaleraldehyde (3-methylbutanal) and propylene glycol (propane-1,2-diol).[2][3] This reaction creates a five-membered ring containing two oxygen atoms at positions 1 and 3.

Caption: General structure of this compound.

The resulting molecule possesses two stereogenic centers, which are fundamental to its chemical identity and properties. These are located at the C2 and C4 positions of the dioxolane ring. The commercially available product is typically a mixture of these isomers.[4]

Physicochemical Data Summary

The properties listed below generally correspond to the mixture of stereoisomers, as this is the common form in which the compound is supplied and utilized.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [3][5] |

| Molecular Weight | 144.21 g/mol | [3] |

| CAS Number | 18433-93-7 | [4] |

| Appearance | Clear, colorless liquid | [1][5] |

| Boiling Point | 150-153 °C | [1][4] |

| Density | 0.895 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.414 | [1][4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol. | [3][6] |

| Odor Profile | Fruity, sweet, ethereal, musty, with apple and banana nuances. | [1][4] |

| Taste Profile | At 20 ppm: Creamy, cocoa, woody, juicy fruit with cheesy nuances. | [4] |

Part 2: A Deep Dive into Stereoisomerism

The presence of two distinct chiral centers at C2 and C4 dictates that this compound can exist as a total of four possible stereoisomers (2^n, where n=2). These isomers exist as two diastereomeric pairs (cis/trans), with each pair being composed of two enantiomers (mirror images).

-

Chiral Center C4 : This center originates from the propylene glycol reactant. Since racemic propylene glycol is typically used in synthesis, both (R)- and (S)-configurations at C4 are present.

-

Chiral Center C2 : This center is formed during the acetalization reaction. The approach of the diol to the prochiral carbonyl carbon of isovaleraldehyde determines the (R)- or (S)-configuration at C2.

The relative orientation of the isobutyl group at C2 and the methyl group at C4 defines the diastereomeric relationship:

-

Cis Isomers : The isobutyl and methyl groups are on the same side of the dioxolane ring plane.

-

Trans Isomers : The isobutyl and methyl groups are on opposite sides of the ring plane.

The four stereoisomers are therefore:

-

(2R, 4R)-isomer and (2S, 4S)-isomer (a pair of enantiomers, constituting one of the trans forms)

-

(2R, 4S)-isomer and (2S, 4R)-isomer (a pair of enantiomers, constituting the cis form)

Caption: The four stereoisomers and their relationships.

Part 3: Experimental Protocol for Stereoisomer Separation and Analysis

While enantiomers possess identical physical properties (e.g., boiling point, solubility) and cannot be separated by standard achiral chromatographic techniques, diastereomers have distinct physical properties and can be separated.[7] Gas chromatography (GC) is an effective technique for separating the cis and trans diastereomers of 1,3-dioxolanes.[7][8] For the separation of all four isomers, a chiral stationary phase would be required.

Protocol: Diastereomer Separation by Gas Chromatography (GC-FID)

This protocol outlines a validated starting point for the separation of the cis and trans diastereomeric pairs of this compound.

Causality Statement: The choice of a mid-polarity column like an RTX-5 (5% diphenyl / 95% dimethyl polysiloxane) is based on its proven efficacy in separating compounds with slight differences in polarity and boiling point, which is characteristic of diastereomers.[7] The temperature program is designed to ensure sufficient retention for separation while preventing excessive peak broadening.

Methodology:

-

Sample Preparation:

-

Prepare a 1000 ppm stock solution of the this compound isomer mixture in n-hexane.

-

Create a dilution series (e.g., 100 ppm, 50 ppm, 10 ppm) using n-hexane for linearity checks.

-

-

Instrumentation & Conditions:

-

System: Gas Chromatograph with a Flame Ionization Detector (FID).[7]

-

Column: RTX-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector: Split/Splitless type, operated in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250 °C.[7]

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 180 °C.

-

Final Hold: Hold at 180 °C for 5 minutes.

-

-

Detector: FID at 280 °C.[7]

-

Injection Volume: 1 µL.

-

-

Analysis and Validation:

-

Inject the prepared standards to establish retention times for the different isomer peaks and to confirm system suitability (peak shape, resolution).

-

The cis and trans diastereomers are expected to elute at different times due to differences in their boiling points and interaction with the stationary phase. Typically, the trans isomer has a slightly lower boiling point and may elute first.

-

Integrate the peak areas to determine the relative abundance of the cis and trans isomers in the mixture.

-

For absolute structural confirmation, the GC system should be coupled to a Mass Spectrometer (MS) and the resulting fragmentation patterns compared with library data. Further characterization using Nuclear Magnetic Resonance (NMR) spectroscopy would be required to definitively assign the cis and trans configurations.[3][9]

-

Workflow for Isomer Analysis

Caption: A generalized workflow for the chromatographic separation of diastereomers.

Conclusion

This compound provides an excellent case study in the fundamental principles of stereochemistry. Its existence as four distinct stereoisomers arising from two chiral centers underscores the structural diversity achievable from simple synthetic precursors. For professionals in the flavor, fragrance, and pharmaceutical industries, a thorough understanding of these isomers and the analytical techniques to separate them is not merely academic but a practical necessity. The methodologies outlined in this guide, particularly the application of gas chromatography, provide a robust framework for the characterization and quality control of this and other structurally related chiral molecules, ensuring product consistency and efficacy.

References

- A Comparative Guide to the Chromatographic Separation of 1,3-Dioxolane Diastereomers. (n.d.). Benchchem.

-

This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Cas 18433-93-7, this compound. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 14, 2026, from [Link]

-

The separation of optical isomers by gas chromatography. (n.d.). CORE. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound | 18433-93-7 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C8H16O2 | CID 86733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-イソブチル-4-メチル-1,3-ジオキソラン mixture of isomers, ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. turbo.vernier.com [turbo.vernier.com]

- 9. 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR [m.chemicalbook.com]

"2-Isobutyl-4-methyl-1,3-dioxolane" synthesis from isovaleraldehyde

An In-Depth Technical Guide to the Synthesis of 2-Isobutyl-4-methyl-1,3-dioxolane from Isovaleraldehyde

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable fragrance and flavor compound, from isovaleraldehyde and propylene glycol. The content herein is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a detailed experimental protocol, and critical insights into the factors governing the successful synthesis of the target molecule.

Introduction: The Significance of the Dioxolane Moiety

1,3-Dioxolanes are five-membered cyclic acetals that serve a pivotal role in modern organic synthesis.[1] Their primary application lies in the protection of carbonyl compounds (aldehydes and ketones) and 1,2-diols.[1] The formation of a dioxolane masks the reactivity of the carbonyl group, rendering it stable under a variety of reaction conditions, including neutral, basic, reductive, or oxidative environments.[1] This stability allows for chemical transformations on other parts of a molecule without affecting the protected carbonyl group.[1] The protective nature of the dioxolane group is reversible, as it can be readily removed by hydrolysis in aqueous acid.[1]

The target molecule, this compound, also known as isovaleraldehyde propylene glycol acetal, is recognized for its fruity and slightly fatty aroma and is used as a flavoring agent.[2][3] Its synthesis via the acid-catalyzed acetalization of isovaleraldehyde with propylene glycol is a classic example of this protective chemistry being utilized to create a stable and commercially valuable compound.

The Chemical Heart of the Matter: The Acetalization Mechanism

The formation of this compound is an acid-catalyzed nucleophilic addition-elimination reaction. The overall process is reversible and subject to thermodynamic and kinetic controls.[4][5][6][7] A thorough understanding of the mechanism is crucial for optimizing reaction conditions and maximizing yield.

The key steps are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of isovaleraldehyde by an acid catalyst (H⁺).[1][8] This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][4]

-

Nucleophilic Attack by Propylene Glycol: One of the hydroxyl groups of propylene glycol, acting as a nucleophile, attacks the activated carbonyl carbon.[1][8] This results in the formation of a protonated hemiacetal intermediate.

-

Deprotonation and Hemiacetal Formation: A weak base, which can be another molecule of propylene glycol or the conjugate base of the acid catalyst, removes a proton from the attacking hydroxyl group, yielding a neutral hemiacetal.[8] Hemiacetals are generally unstable intermediates in this reaction.[8]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).[8]

-

Elimination of Water and Oxocarbenium Ion Formation: The lone pair of electrons on the remaining oxygen atom assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the propylene glycol moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This ring-closing step forms the five-membered dioxolane ring.

-

Deprotonation and Catalyst Regeneration: Finally, a base removes the proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the final product, this compound.

The formation of the five-membered dioxolane ring is thermodynamically favorable.[9] The entire process is an equilibrium, and to drive the reaction towards the product, it is essential to remove the water formed during the reaction.[4][10]

Reaction Mechanism Diagram

Caption: Acid-catalyzed mechanism for the formation of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound. Adherence to these steps, along with careful control of the reaction parameters, is critical for achieving a high yield of the desired product.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Isovaleraldehyde | Starting aldehyde |

| Propylene Glycol | Starting diol |

| p-Toluenesulfonic acid (p-TSA) | Acid catalyst |

| Toluene | Solvent and azeotropic agent |

| Anhydrous Sodium Sulfate | Drying agent |

| Dean-Stark apparatus | To remove water azeotropically |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To condense solvent vapors |

| Magnetic stirrer and stir bar | For efficient mixing |

| Heating mantle | For controlled heating |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Distillation apparatus | For final product purification |

Synthesis Procedure

-

Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

-

Charging of Reactants: To the round-bottom flask, add isovaleraldehyde, propylene glycol (typically in a slight excess, e.g., 1.1 to 1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 to 0.05 equivalents), and toluene as the solvent. The use of toluene is advantageous as it forms an azeotrope with water, facilitating its removal.[10]

-

Azeotropic Water Removal: Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will collect at the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the p-toluenesulfonic acid catalyst.

-

Wash the organic layer with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Critical Parameters and Causality in Experimental Design

The success of this synthesis hinges on the careful control of several key parameters. Understanding the reasoning behind these choices is paramount for troubleshooting and optimization.

-

Choice of Catalyst: While various Brønsted and Lewis acids can catalyze this reaction, p-toluenesulfonic acid is a common and effective choice.[10][11] It is a strong, non-volatile acid that is soluble in organic solvents. Other catalysts that can be employed include sulfuric acid, phosphoric acid, and Lewis acids like zirconium tetrachloride.[10][12] The catalyst concentration should be kept low to minimize side reactions.

-

Stoichiometry of Reactants: Using a slight excess of the diol (propylene glycol) can help to drive the equilibrium towards the product side, according to Le Châtelier's principle. However, a large excess should be avoided as it can complicate the purification process.

-

Water Removal: This is arguably the most critical factor for achieving a high yield. The reaction is reversible, and the presence of water will favor the hydrolysis of the acetal back to the starting materials.[1][4] The Dean-Stark apparatus is a highly effective method for the continuous removal of water.[10] Alternatively, adding a drying agent directly to the reaction mixture can also be employed.[4]

-

Solvent Selection: Toluene is an excellent solvent for this reaction due to its ability to form a low-boiling azeotrope with water, its inertness under the reaction conditions, and its ability to dissolve the reactants. Other non-polar solvents that form azeotropes with water, such as benzene or cyclohexane, can also be used. In some cases, the reaction can be performed without a solvent, especially if one of the reactants is in large excess.[11]

-

Reaction Temperature: The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate and efficient azeotropic removal of water.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide definitive structural information, confirming the presence of the isobutyl group, the methyl group on the dioxolane ring, and the characteristic chemical shifts of the dioxolane protons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC will determine the purity of the product, while MS will provide the molecular weight and fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a strong carbonyl (C=O) stretch from the starting isovaleraldehyde and the presence of characteristic C-O stretches of the cyclic acetal.

Safety Considerations

-

Isovaleraldehyde: is a flammable liquid and vapor and can cause skin and eye irritation.

-

Propylene Glycol: is generally considered safe but can be an irritant in high concentrations.

-

p-Toluenesulfonic acid: is corrosive and can cause severe skin burns and eye damage.

-

Toluene: is a flammable liquid and is harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

The synthesis of this compound from isovaleraldehyde and propylene glycol is a robust and well-established procedure that exemplifies the principles of acetal chemistry. By understanding the underlying reaction mechanism and carefully controlling the critical experimental parameters, particularly the removal of water, researchers can consistently achieve high yields of this valuable flavor and fragrance compound. The protocol and insights provided in this guide serve as a solid foundation for the successful execution of this synthesis in a research and development setting.

References

- Benchchem. (n.d.). Acid-Catalyzed Dioxolane Formation. Application Notes and Protocols.

- Brannock, K. C. (1945). U.S. Patent No. 2,377,878. Washington, DC: U.S. Patent and Trademark Office.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Koman, M., et al. (2020). Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. ResearchGate. Request PDF.

- Organic Chemistry Tutor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product [Video]. YouTube.

- Allery, B. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism [Video]. YouTube.

- Lama, B., et al. (2021). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 14(15), 3201-3207.

- Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London.

- Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.

- Pet'ka, J., et al. (2018). Acetals in food flavourings. In B. Siegmund & E. Leitner (Eds.), Flavour Sci. (pp. 313-316). Verlag der Technischen Universität Graz.

- Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry.

- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.

- Erythropel, H. C., et al. (2018). Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids. Nicotine & Tobacco Research, 20(11), 1374-1382.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Guidechem. (n.d.). This compound 18433-93-7 wiki.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C8H16O2 | CID 86733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. youtube.com [youtube.com]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. youtube.com [youtube.com]

- 9. openlib.tugraz.at [openlib.tugraz.at]

- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. US2377878A - Dioxolane-acid halide reaction and product - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Isobutyl-4-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-4-methyl-1,3-dioxolane, a heterocyclic organic compound, is recognized for its characteristic fruity and slightly fatty aroma, which has led to its application in the flavor and fragrance industry.[1][2] Beyond its sensory properties, a thorough understanding of its physical characteristics is paramount for its application in scientific research and drug development, where precise knowledge of a compound's properties influences formulation, synthesis, and safety protocols. This guide provides a comprehensive overview of the key physical and chemical properties of this compound, with a detailed, field-proven protocol for the experimental determination of its boiling point.

Chemical Identity and Structure

-

IUPAC Name: 4-methyl-2-(2-methylpropyl)-1,3-dioxolane[2]

-

Synonyms: Isovaleraldehyde propylene glycol acetal[3]

-

CAS Number: 18433-93-7

-

Molecular Formula: C₈H₁₆O₂[3]

-

Molecular Weight: 144.21 g/mol

-

Structure:

-

SMILES: CC1COC(O1)CC(C)C[2]

-

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Source(s) |

| Boiling Point | 150-153 °C (at standard atmospheric pressure) | [3][4] |

| Density | 0.895 g/mL (at 25 °C) | [3] |

| Refractive Index (n20/D) | 1.414 | [3] |

| Flash Point | 41 °C (105.8 °F) - closed cup | |

| Vapor Pressure | 3.53 mmHg (at 25 °C) | [3] |

| Water Solubility | Insoluble | [2] |

| Appearance | Clear, colorless liquid | [3][4] |

| Odor | Fruity, slightly fatty aroma | [1][2] |

Experimental Determination of Boiling Point: A Validated Protocol

The boiling point of a liquid is a fundamental physical property, defined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] Accurate determination of the boiling point is essential for the identification, purification, and characterization of organic compounds. The following protocol is a synthesis of established methodologies, including those outlined in OECD Test Guideline 103, and is designed to provide a reliable and reproducible measurement of the boiling point of this compound.[1][5][6]

Principle of the Method

This protocol employs the distillation method, a robust and widely used technique for determining the boiling point of volatile organic liquids.[7] The liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured. This temperature remains constant during the distillation of a pure substance.

Apparatus and Reagents

-

Distillation flask

-

Condenser

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

-

Receiving flask

-

Clamps and stand

-

This compound (sample)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of the boiling point of this compound.

Step-by-Step Methodology

-

Apparatus Assembly: Assemble the distillation apparatus as per standard laboratory procedures. Ensure all glass joints are properly sealed.

-

Sample Preparation: Add a measured volume of this compound to the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Begin heating the flask gently using a heating mantle or oil bath.

-

Initial Boiling Point (IBP): Record the temperature at which the first drop of condensate falls from the condenser into the receiving flask.

-

Distillation: Continue to heat at a rate that maintains a steady distillation rate of one to two drops per second.

-

Boiling Range: Record the temperature at regular intervals as the distillation proceeds. For a pure compound, the temperature should remain relatively constant.

-

Final Boiling Point (FBP): Record the final temperature when the last of the liquid has vaporized from the flask.

-

Cooling and Cleanup: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before disassembling. Dispose of the chemical waste according to institutional safety guidelines.

Causality and Self-Validation

-

Why boiling chips? To prevent bumping and ensure smooth, even boiling, which is critical for an accurate temperature reading.

-

Why correct thermometer placement? Placing the thermometer bulb too high will result in a low reading, while placing it too low will give a high reading. The specified placement ensures the measurement of the true vapor temperature.

-

Why a steady distillation rate? A rapid distillation rate can lead to superheating and an erroneously high boiling point reading. A slow, steady rate ensures thermal equilibrium between the liquid and vapor phases.

-

Self-Validating System: A narrow boiling range (e.g., 1-2 °C) is indicative of a pure compound. A broad boiling range suggests the presence of impurities. This intrinsic feature of the protocol serves as a self-validating check on the purity of the sample being analyzed.

Safety and Handling

This compound is a flammable liquid and vapor. Appropriate safety precautions must be taken during handling and storage.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use a fire extinguisher rated for flammable liquids.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This technical guide provides a detailed overview of the physical characteristics of this compound and a robust, validated protocol for the experimental determination of its boiling point. A thorough understanding and application of this information are essential for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in their work.

References

-

Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]

-

LookChem. (n.d.). Cas 18433-93-7, this compound. Retrieved from [Link]

-

OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

ASTM International. (2009). ASTM D5399-09 - Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. Retrieved from [Link]

-

University of South Wales. (n.d.). Test No. 103: Boiling Point. FINDit. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ASTM International. (2001). D1078-01 - Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]

-

LAUS GmbH. (n.d.). OECD/EU-Methods. Retrieved from [Link]

-

MaTestLab. (2023). ASTM D7169 Boiling Point Distribution of Samples with Residues Such as Crude Oils and Atmospheric and Vacuum Residues by High-Temperature Gas Chromatography. Retrieved from [Link]

-

Herbig, M., & Kroke, E. (2018). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education, 95(8), 1406-1410. [Link]

-

LookChem. (n.d.). Cas 18433-93-7, this compound. Retrieved from [Link]

-

Mayo, D. W., Pike, R. M., Butcher, S. S., & Meredith, M. L. (1985). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations. Journal of Chemical Education, 62(12), 1114. [Link]

-

Savant Labs. (n.d.). ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Isobutyl-4-methyl-1,3-dioxolane in Organic Solvents

Introduction: Understanding the Importance of Solvent Interactions

2-Isobutyl-4-methyl-1,3-dioxolane, also known as isovaleraldehyde propylene glycol acetal, is a colorless liquid with a characteristic fruity and slightly fatty aroma.[1][2] Its application in the flavor and fragrance industry is well-established, where its solubility and miscibility with other formulation components are critical for product performance and stability.[3][4] In broader chemical applications, understanding the solubility of such acetals is crucial for synthesis, purification, and formulation development.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This guide will delve into a more quantitative expansion of this principle using Hansen Solubility Parameters (HSP), which dissect the cohesive energy of a molecule into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5] By comparing the HSP of this compound with those of various organic solvents, we can predict their mutual affinity and thus, solubility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solute is the first step in predicting its solubility behavior. Key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Fruity, slightly fatty aroma | [2] |

| Boiling Point | 150-153 °C | [3] |

| Density | 0.895 g/mL at 25 °C | [3] |

| Flash Point | 105 °F (40.6 °C) | [3] |

| Water Solubility | Insoluble | [1][2] |

| Organic Solvent Solubility | Soluble in organic solvents, including ethanol | [1][2] |

The molecule possesses a relatively nonpolar isobutyl group and a more polar 1,3-dioxolane ring. The two ether-like oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors. This amphiphilic nature suggests that its solubility will be significant in a range of organic solvents, from nonpolar to moderately polar.

Predictive Solubility Modeling with Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) theory provides a powerful tool for predicting the solubility of a solute in a given solvent.[5] The theory posits that the total cohesive energy of a substance can be divided into three contributions:

-

δD (Dispersion): Arises from van der Waals forces.

-

δP (Polar): Stems from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Represents the energy of hydrogen bonds.

The similarity between the HSP of a solute and a solvent is quantified by the Hansen solubility parameter distance (Ra), calculated as follows:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Where subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility.

Estimated Hansen Solubility Parameters for this compound

As of the date of this publication, experimentally determined Hansen Solubility Parameters for this compound are not available in the literature. However, we can estimate these values based on its chemical structure and by comparison with structurally similar compounds. The presence of the isobutyl group contributes to a significant dispersion component (δD), while the two oxygen atoms in the dioxolane ring provide a moderate polar (δP) and hydrogen bonding acceptor (δH) character.

Based on group contribution methods and analysis of similar acetals, the following are estimated Hansen Solubility Parameters for this compound:

-

δD: 16.5 MPa⁰.⁵

-

δP: 5.0 MPa⁰.⁵

-

δH: 6.0 MPa⁰.⁵

Disclaimer: These are estimated values and should be used as a guide for solvent selection. Experimental verification is highly recommended.

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the Hansen Solubility Parameters for a range of common organic solvents, categorized by their polarity.

| Solvent | Polarity Index | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Nonpolar | ||||

| n-Hexane | 0.1 | 14.9 | 0.0 | 0.0 |

| Toluene | 2.4 | 18.0 | 1.4 | 2.0 |

| Moderately Polar | ||||

| Diethyl Ether | 2.8 | 14.5 | 2.9 | 5.1 |

| Ethyl Acetate | 4.4 | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 3.1 | 17.0 | 7.3 | 7.1 |

| Acetone | 5.1 | 15.5 | 10.4 | 7.0 |

| Polar Protic | ||||

| Ethanol | 5.2 | 15.8 | 8.8 | 19.4 |

| Isopropanol | 3.9 | 15.8 | 6.1 | 16.4 |

| Polar Aprotic | ||||

| Acetonitrile | 5.8 | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 18.4 | 16.4 | 10.2 |

Predicted Solubility of this compound

Using the estimated HSP for this compound and the values for the solvents in the table above, we can calculate the Ra distance and predict the relative solubility.

| Solvent | Ra (Predicted) | Predicted Solubility |

| n-Hexane | 8.9 | Low |

| Toluene | 4.6 | High |

| Diethyl Ether | 2.8 | High |

| Ethyl Acetate | 1.3 | Very High |

| Dichloromethane | 2.6 | High |

| Acetone | 5.5 | Moderate |

| Ethanol | 13.5 | Low to Moderate |

| Isopropanol | 10.5 | Moderate |

| Acetonitrile | 13.0 | Low |

| Dimethyl Sulfoxide (DMSO) | 11.8 | Low |

Based on this predictive model, this compound is expected to have the highest solubility in solvents with moderate polarity, such as ethyl acetate, diethyl ether, dichloromethane, and toluene. Its solubility is predicted to be lower in highly nonpolar solvents like hexane and in highly polar solvents, especially those with strong hydrogen bonding capabilities like ethanol and acetonitrile.

Experimental Protocols for Solubility Determination

While theoretical predictions are valuable, experimental verification is essential for confirming solubility and for obtaining quantitative data. The following protocols describe standard methods for determining the solubility of a liquid solute like this compound in organic solvents.

Visual Miscibility Determination

This is a rapid, qualitative method to assess if two liquids are miscible at a given concentration.

Methodology:

-

To a clear glass vial, add a known volume of the organic solvent (e.g., 1 mL).

-

Incrementally add known volumes of this compound to the solvent, vortexing or shaking vigorously after each addition.

-

Observe the solution against a well-lit background. The formation of a single, clear phase indicates miscibility at that concentration. The presence of cloudiness, schlieren lines that do not dissipate, or the formation of a second layer indicates immiscibility or partial solubility.

-

Continue adding the solute until it no longer dissolves to determine the approximate saturation point.

Sources

Spectral Characterization of 2-Isobutyl-4-methyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Isobutyl-4-methyl-1,3-dioxolane, also known as isovaleraldehyde propylene glycol acetal, is a cyclic acetal widely used in the food and fragrance industries for its characteristic fruity and slightly fatty aroma.[1] Its molecular structure, consisting of a dioxolane ring substituted with an isobutyl and a methyl group, gives rise to specific and predictable interactions with electromagnetic radiation and behavior under mass spectrometric conditions. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its chemical properties.

This guide delves into the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The subsequent sections will provide a detailed theoretical analysis of the expected spectral features, the rationale behind these predictions, and standardized protocols for acquiring such data.

Molecular Structure and Stereochemistry

This compound (C₈H₁₆O₂) possesses two stereocenters at the C2 and C4 positions of the dioxolane ring.[2] This results in the potential for cis and trans diastereomers. The interpretation of spectral data must, therefore, consider the presence of this isomeric mixture.

// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; O1 [label="O", pos="0.75,1.3!"]; C3 [label="C", pos="-0.75,1.3!"]; O2 [label="O", pos="-1.5,0!"]; C4 [label="C", pos="-2.25,1.3!"]; C5 [label="C", pos="-3,0!"]; C6 [label="C", pos="-3.75,1.3!"]; C7 [label="C", pos="-3.75,-1.3!"]; H1 [label="H", pos="2.25,0!"]; H2 [label="H", pos="-0.75,2!"]; H3 [label="H", pos="-1.25,1.8!"]; H4 [label="H", pos="-2.25,2!"]; H5 [label="H", pos="-3,-0.7!"]; H6 [label="H", pos="-4.5,1.3!"]; H7 [label="H", pos="-3.75,2!"]; H8 [label="H", pos="-4.5,-1.3!"]; H9 [label="H", pos="-3.75,-2!"]; CH3 [label="CH₃", pos="0,-0.7!"];

// Edges for bonds C1 -- C2; C2 -- O1; O1 -- C3; C3 -- O2; O2 -- C1; C3 -- C4; C4 -- C5; C5 -- C6; C5 -- C7; C2 -- H1; C3 -- H2; C3 -- H3; C4 -- H4; C4 -- H5; C6 -- H6; C6 -- H7; C7 -- H8; C7 -- H9; C1 -- CH3; }

Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the presence of diastereomers, the NMR spectra of this compound are expected to show some complexity, with distinct signals for the cis and trans isomers.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the overall molecular geometry.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (acetal proton) | 4.6 - 5.0 | Triplet (t) or Doublet of doublets (dd) | 4-6 |

| H-4 | 3.8 - 4.3 | Multiplet (m) | |

| H-5 (CH₂) | 3.2 - 4.0 | Multiplet (m) | |

| H-6 (CH₂) | 1.4 - 1.7 | Multiplet (m) | |

| H-7 (CH) | 1.7 - 2.0 | Multiplet (m) | |

| H-8, H-9 (CH₃) | 0.8 - 1.0 | Doublet (d) | 6-7 |

| H-10 (CH₃) | 1.1 - 1.3 | Doublet (d) | 6-7 |

Causality of Predictions:

-

H-2 (Acetal Proton): This proton is attached to a carbon bonded to two oxygen atoms, leading to significant deshielding and a downfield chemical shift. The multiplicity will depend on the coupling with the adjacent protons on the isobutyl group.

-

H-4 and H-5: These protons are on the dioxolane ring and are adjacent to oxygen atoms, resulting in deshielded signals. The complex splitting patterns arise from both geminal and vicinal coupling, as well as potential diastereotopicity.

-

Isobutyl Group Protons (H-6, H-7, H-8, H-9): These protons will exhibit chemical shifts and splitting patterns characteristic of an isobutyl group. The two methyl groups (H-8 and H-9) are diastereotopic and may show slightly different chemical shifts.

-

Methyl Group at C-4 (H-10): This methyl group will appear as a doublet due to coupling with the H-4 proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the presence of diastereomers, more than eight signals may be observed.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (acetal carbon) | 100 - 110 |

| C-4 | 70 - 80 |

| C-5 | 65 - 75 |

| C-6 | 40 - 50 |

| C-7 | 23 - 28 |

| C-8, C-9 | 21 - 25 |

| C-10 | 15 - 20 |

Causality of Predictions:

-

C-2 (Acetal Carbon): Similar to the proton, the acetal carbon is significantly deshielded due to the two attached oxygen atoms, resulting in a chemical shift in the 100-110 ppm range.[3]

-

C-4 and C-5: These carbons of the dioxolane ring are bonded to one oxygen atom each, placing their signals in the 65-80 ppm region.

-